An In-depth Technical Guide to the Synthesis and Purification of Chroman 1
An In-depth Technical Guide to the Synthesis and Purification of Chroman 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification of Chroman 1, a potent and selective ROCK inhibitor. The information presented is collated from key scientific literature, offering a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis.
Overview of Chroman 1
Chroman 1, with the chemical name (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide, is a highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Its specific inhibition of ROCK II makes it a valuable tool in cell biology research and a potential therapeutic agent.
| Property | Value |
| Chemical Formula | C₂₄H₂₈N₄O₄ |
| Molecular Weight | 436.5 g/mol [1] |
| Appearance | White to pink solid |
| Purity | ≥98% by LCMS |
Synthetic Pathway
The asymmetric synthesis of Chroman 1 has been reported by Chen et al. (2011). The overall synthetic strategy involves the preparation of a key chiral chroman-3-carboxylic acid intermediate, which is then coupled with a substituted aniline derivative to yield the final product.
Caption: Overall synthetic pathway for Chroman 1.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the synthesis of Chroman 1.
Synthesis of 6-methoxychromene-3-carboxylic acid
The initial step involves a Baylis-Hillman reaction between 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile, followed by hydrolysis to yield the chromene-3-carboxylic acid.
Protocol:
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A mixture of 2-hydroxy-5-methoxybenzaldehyde and acrylonitrile is treated with a catalyst such as DABCO in a suitable solvent (e.g., THF/water).
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The reaction is stirred at room temperature until completion, monitored by TLC.
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The resulting nitrile intermediate is hydrolyzed using a strong base (e.g., NaOH) in an aqueous-alcoholic solution.
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The reaction mixture is heated to reflux to ensure complete hydrolysis.
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After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 6-methoxychromene-3-carboxylic acid.
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The solid product is collected by filtration, washed with water, and dried.
Asymmetric Synthesis of (S)-6-methoxychroman-3-carboxylic acid
The key chiral intermediate is obtained through the asymmetric hydrogenation of the 6-methoxychromene-3-carboxylic acid.
Caption: Workflow for the asymmetric hydrogenation step.
Protocol:
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A solution of 6-methoxychromene-3-carboxylic acid in methanol is placed in a pressure vessel.
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The catalyst, [(R)-H8-BINAP)RuCl2]2.NEt3, and caesium formate are added to the solution.
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The vessel is purged with hydrogen gas and then pressurized to 100 psi.
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The reaction mixture is heated to 40 °C and stirred for 20 hours.
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After the reaction is complete, the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization from acetonitrile using (S,S)-chloramphenicol base to resolve the enantiomers and yield the highly enantiomerically pure (S)-acid.
| Parameter | Value |
| Catalyst Loading | 0.001 equiv. |
| Caesium Formate | 4 equiv. |
| Hydrogen Pressure | 100 psi |
| Temperature | 40 °C |
| Reaction Time | 20 hours |
| Yield | Quantitative |
| Enantiomeric Excess (initial) | 89% ee |
| Enantiomeric Excess (after recrystallization) | >99% ee |
Synthesis of the Substituted Aniline Intermediate
The synthesis of the aniline portion of Chroman 1, 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline, involves a multi-step sequence starting from 2-fluoro-5-bromonitrobenzene. This includes nucleophilic aromatic substitution, Suzuki coupling to introduce the pyrazole moiety, reduction of the nitro group, and Boc protection/deprotection steps.
Final Amide Coupling and Purification
The final step is the coupling of the chiral chroman-3-carboxylic acid with the synthesized aniline derivative.
Protocol:
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(S)-6-methoxychroman-3-carboxylic acid and 2-(2-(dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)aniline are dissolved in a suitable solvent such as DMF.
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A coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution.
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The reaction is stirred at room temperature until completion.
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The reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with aqueous sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel.
Purification Details:
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Stationary Phase: Silica gel
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Mobile Phase: A gradient of methanol in dichloromethane is typically used.
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The fractions containing the pure product are combined and the solvent is evaporated to yield Chroman 1 as a solid. The final product's purity is confirmed by LCMS and NMR.
Data Summary
The following table summarizes the key quantitative data for the synthesis of Chroman 1.
| Step | Product | Yield | Purity/ee |
| Baylis-Hillman & Hydrolysis | 6-methoxychromene-3-carboxylic acid | Not explicitly reported | N/A |
| Asymmetric Hydrogenation | (S)-6-methoxychroman-3-carboxylic acid | Quantitative | 89% ee |
| Recrystallization | (S)-6-methoxychroman-3-carboxylic acid | 87% | >99% ee |
| Amide Coupling & Purification | Chroman 1 | Not explicitly reported | ≥98% |
Conclusion
This guide provides a comprehensive overview of the synthesis and purification of Chroman 1, based on established scientific literature. The asymmetric hydrogenation step is critical for establishing the desired stereochemistry, and the subsequent purification by recrystallization is key to achieving high enantiomeric purity. The final amide coupling and chromatographic purification yield the highly pure active compound. Researchers following these procedures should adhere to standard laboratory safety practices.
